molecular formula C9H13F3N2O7 B14081992 gamma-D-Glutamylglycine (trifluoroacetate salt)

gamma-D-Glutamylglycine (trifluoroacetate salt)

Cat. No.: B14081992
M. Wt: 318.20 g/mol
InChI Key: UBOUYYUIWKVKPI-PGMHMLKASA-N
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Preparation Methods

The synthesis of gamma-D-Glutamylglycine (trifluoroacetate salt) involves the reaction of gamma-D-Glutamylglycine with trifluoroacetic acid. The reaction conditions typically require a controlled environment to ensure the purity and stability of the final product . Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and quality.

Chemical Reactions Analysis

Gamma-D-Glutamylglycine (trifluoroacetate salt) primarily undergoes substitution reactions due to its functional groups. Common reagents used in these reactions include trifluoroacetic acid and other organic solvents . The major products formed from these reactions are typically derivatives of the original compound, which can be used for further research and applications.

Comparison with Similar Compounds

Gamma-D-Glutamylglycine (trifluoroacetate salt) is unique in its ability to antagonize multiple excitatory amino acids. Similar compounds include:

Gamma-D-Glutamylglycine (trifluoroacetate salt) stands out due to its broad antagonistic properties, making it a valuable tool in neuroscience research.

Properties

Molecular Formula

C9H13F3N2O7

Molecular Weight

318.20 g/mol

IUPAC Name

(2R)-2-amino-5-(carboxymethylamino)-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H12N2O5.C2HF3O2/c8-4(7(13)14)1-2-5(10)9-3-6(11)12;3-2(4,5)1(6)7/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14);(H,6,7)/t4-;/m1./s1

InChI Key

UBOUYYUIWKVKPI-PGMHMLKASA-N

Isomeric SMILES

C(CC(=O)NCC(=O)O)[C@H](C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C(CC(=O)NCC(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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